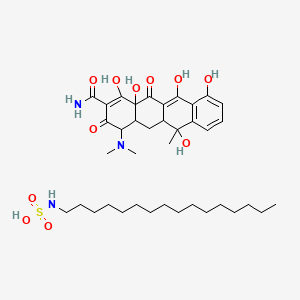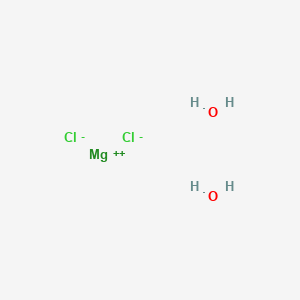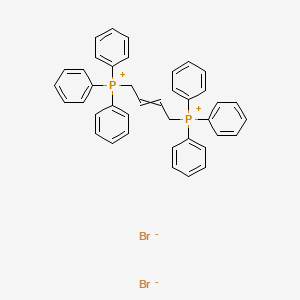
GOPHCGVUPMCHLP-UHFFFAOYSA-L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GOPHCGVUPMCHLP-UHFFFAOYSA-L is a chemical compound with the molecular formula C38H34Br2P2. It is a member of the bisphosphonium salts family, which are known for their applications in organic synthesis and catalysis. This compound is characterized by the presence of two triphenylphosphonium groups connected by a but-2-ene-1,4-diyl linker, with bromide ions as counterions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GOPHCGVUPMCHLP-UHFFFAOYSA-L typically involves the reaction of triphenylphosphine with 1,4-dibromobut-2-ene. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
GOPHCGVUPMCHLP-UHFFFAOYSA-L undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium groups can be oxidized or reduced.
Addition Reactions: The double bond in the but-2-ene-1,4-diyl linker can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Thiols, amines, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example:
Substitution Reactions: Formation of phosphonium salts with different counterions.
Oxidation Reactions: Formation of phosphine oxides.
Addition Reactions: Formation of adducts with various electrophiles or nucleophiles.
科学的研究の応用
GOPHCGVUPMCHLP-UHFFFAOYSA-L has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes involving phosphonium compounds.
Medicine: Explored for its potential therapeutic applications, such as in the development of anticancer agents and other pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of GOPHCGVUPMCHLP-UHFFFAOYSA-L involves its interaction with molecular targets through its phosphonium groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can modulate the activity of enzymes and other biomolecules. The compound’s ability to form stable complexes with nucleophiles and electrophiles makes it a versatile reagent in chemical and biological research.
類似化合物との比較
Similar Compounds
(But-2-yne-1,4-diyl)bis(triphenylphosphanium) diiodide: Similar structure but with a triple bond in the linker and iodide counterions.
(Butane-1,4-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with a saturated linker.
(Ethene-1,2-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with a shorter linker.
Uniqueness
GOPHCGVUPMCHLP-UHFFFAOYSA-L is unique due to its specific linker structure, which provides distinct reactivity and stability compared to similar compounds. The presence of the double bond in the but-2-ene-1,4-diyl linker allows for additional chemical transformations that are not possible with saturated or triple-bonded linkers.
特性
CAS番号 |
18189-24-7 |
|---|---|
分子式 |
C40H36Br2P2 |
分子量 |
738.484 |
IUPAC名 |
triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium;dibromide |
InChI |
InChI=1S/C40H36P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2 |
InChIキー |
GOPHCGVUPMCHLP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
同義語 |
2-BUTENYLENEBIS(TRIPHENYLPHOSPHONIUM) DIBROMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


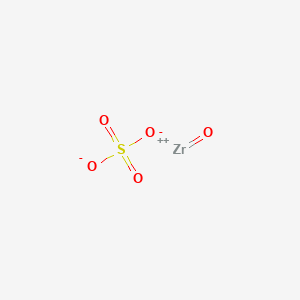
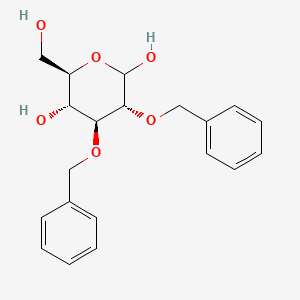

![5H-Pyrimido[4,5-b]azepine](/img/structure/B579230.png)
![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
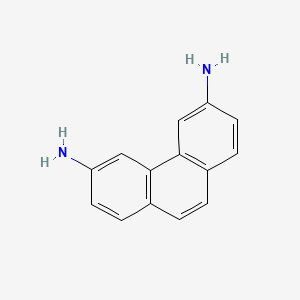
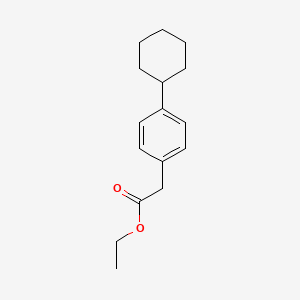
![[(3S,8S,9R,10R,12R,13R,14R,17S)-12-benzoyloxy-17-[(1S)-1-benzoyloxyethyl]-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B579240.png)
![(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one](/img/structure/B579241.png)
